molecular formula C17H12Cl2N2O2 B4649612 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

Cat. No. B4649612
M. Wt: 347.2 g/mol
InChI Key: KGIFXBSTPAOCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide, also known as DCB-OA, is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in various fields.

Scientific Research Applications

2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has been studied extensively in the field of cancer research due to its potential as an anti-cancer agent. Studies have shown that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is not fully understood, but studies have suggested that it works by inducing oxidative stress and disrupting the mitochondrial membrane potential in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In animal models, this compound has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve immune function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide in lab experiments is its specificity for cancer cells and its ability to induce apoptosis in a variety of cancer cell lines. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its clinical applications.

Future Directions

There are several future directions for research on 2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide. One area of interest is the development of this compound analogs with improved specificity and reduced toxicity. Another area of research is the investigation of the potential of this compound as a chemosensitizer, which could enhance the effectiveness of other anti-cancer drugs. Finally, the potential of this compound as an anti-inflammatory agent warrants further investigation, particularly in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as an anti-cancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but studies have suggested that it induces apoptosis in cancer cells and inhibits inflammation. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

properties

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-6-5-10(7-14(13)19)8-21-9-12(16(22)17(20)23)11-3-1-2-4-15(11)21/h1-7,9H,8H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIFXBSTPAOCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
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2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
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2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
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2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Reactant of Route 5
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2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Reactant of Route 6
2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

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